N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide
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Overview
Description
N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide is an organic compound with a complex structure that includes a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide typically involves the condensation of 2-(2-methoxyphenyl)ethanimidamide with 1-methylbenzimidazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst and under controlled temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (1E)-N’-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidamide
- (1Z)-N’-Hydroxy-2-(4-hydroxyphenyl)ethanimidamide
- (1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide
Uniqueness
N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide is unique due to its specific structure, which includes a benzimidazole core and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C17H18N4O/c1-11(18)19-12-8-9-15-14(10-12)20-17(21(15)2)13-6-4-5-7-16(13)22-3/h4-10H,1-3H3,(H2,18,19) |
InChI Key |
CHPRNPNDULGKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=C3OC)C)N |
Origin of Product |
United States |
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